Enhanced Conformational Rigidity and Lipophilicity Modulation vs. 3-Bromo-5-methoxypyridine
The cyclopropylmethoxy group provides a quantifiable increase in molecular weight and lipophilicity relative to a methoxy substituent, directly impacting pharmacokinetic parameters such as LogP and metabolic stability. The target compound (MW = 228.09) is larger and more lipophilic than 3-bromo-5-methoxypyridine (MW = 188.02) . The cyclopropyl ring introduces conformational restriction not present in linear alkoxy chains, which can enhance binding affinity through reduced entropic penalty [1].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 228.09 g/mol |
| Comparator Or Baseline | 3-Bromo-5-methoxypyridine (188.02 g/mol) |
| Quantified Difference | +40.07 g/mol (≈21.3% increase) |
| Conditions | Calculated value |
Why This Matters
This difference alters compound lipophilicity and membrane permeability profiles, making the cyclopropylmethoxy variant a distinct and non-substitutable entity in lead optimization.
- [1] Meanwell, N.A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem. 2011, 54(8), 2529-2591. View Source
